Cas no 55656-25-2 (5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one)
5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one
- 5-methyl-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
- Oxazolo[4,5-b]pyridin-2(3H)-one, 5-methyl-
- 5-Methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
- 5-Methyloxazolo[4,5-b]pyridin-2(3H)-one
- SCHEMBL1148774
- OZQRYZQZCLRDEC-UHFFFAOYSA-N
- 55656-25-2
- DTXSID10434054
- F77096
- 5-methyl-3H-oxazolo[4,5-b]pyridin-2-one
- 5-methyl-4H-[1,3]oxazolo[4,5-b]pyridin-2-one
- DB-359099
-
- Inchi: 1S/C7H6N2O2/c1-4-2-3-5-6(8-4)9-7(10)11-5/h2-3H,1H3,(H,8,9,10)
- InChI Key: OZQRYZQZCLRDEC-UHFFFAOYSA-N
- SMILES: O1C(NC2=C1C=CC(C)=N2)=O
Computed Properties
- Exact Mass: 150.04298
- Monoisotopic Mass: 150.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 51.2Ų
Experimental Properties
- PSA: 51.22
5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M37630-1g |
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one |
55656-25-2 | 1g |
¥5912.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M37630-250mg |
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one |
55656-25-2 | 250mg |
¥3012.0 | 2021-09-08 | ||
| Chemenu | CM171915-1g |
5-methyloxazolo[4,5-b]pyridin-2(3H)-one |
55656-25-2 | 95% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y1083502-50mg |
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one |
55656-25-2 | 95% | 50mg |
$235 | 2022-10-21 | |
| eNovation Chemicals LLC | Y1083502-100mg |
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one |
55656-25-2 | 95% | 100mg |
$345 | 2022-10-21 | |
| eNovation Chemicals LLC | Y1083502-250mg |
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one |
55656-25-2 | 95% | 250mg |
$530 | 2022-10-21 | |
| Alichem | A029195225-5g |
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one |
55656-25-2 | 95% | 5g |
$1667.00 | 2023-09-01 | |
| Alichem | A029195225-10g |
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one |
55656-25-2 | 95% | 10g |
$2355.32 | 2023-09-01 | |
| Alichem | A029195225-25g |
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one |
55656-25-2 | 95% | 25g |
$4122.34 | 2023-09-01 | |
| Aaron | AR00DLFD-50mg |
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one |
55656-25-2 | 97% | 50mg |
$31.00 | 2025-02-12 |
5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one Suppliers
5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Additional information on 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one
Introduction to 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one (CAS No. 55656-25-2)
5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one, identified by the chemical identifier CAS No. 55656-25-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of oxazolopyridine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural framework of 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one consists of a fused oxazole ring connected to a pyridine moiety, with a methyl group substituent at the 5-position of the oxazole ring. This unique structural configuration imparts distinct chemical and pharmacological properties, making it a subject of extensive interest for researchers exploring novel therapeutic agents.
The synthesis of 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one involves multi-step organic reactions that typically begin with the condensation of appropriate precursors under controlled conditions. The introduction of the oxazole ring into the pyridine scaffold is a critical step in its synthesis, often requiring precise temperature and pH control to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.
One of the most compelling aspects of 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one is its potential as a pharmacophore in drug discovery. The combination of the oxazole and pyridine rings creates a molecular structure that can interact with biological targets in multiple ways, including through hydrogen bonding, hydrophobic interactions, and metal coordination. This versatility has led to its investigation as a component in various therapeutic contexts.
In recent years, 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one has been studied for its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit activity against a range of bacterial and fungal strains, suggesting its utility in developing new antibiotics or antifungal agents. The mechanism of action often involves disruption of essential cellular processes such as DNA replication or metabolic pathways.
Additionally, the compound has shown promise in anti-inflammatory applications. Studies have indicated that 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one can modulate inflammatory responses by interacting with key signaling pathways involved in immune regulation. This makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
The potential role of 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one in cancer therapy is another area of active investigation. Preclinical studies have suggested that this compound can induce apoptosis in certain cancer cell lines by inhibiting critical survival pathways. Its ability to selectively target malignant cells while minimizing toxicity to healthy tissues makes it an attractive candidate for further development into an anticancer therapeutic.
Furthermore, the structural features of 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one have been leveraged to develop novel bioactive molecules with enhanced pharmacological properties. By modifying specific functional groups within the molecule, researchers can fine-tune its biological activity, solubility, and metabolic stability. This flexibility has led to the creation of several analogs with improved efficacy and reduced side effects compared to earlier versions.
The synthetic accessibility of 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one has also contributed to its widespread use in medicinal chemistry research. The availability of reliable synthetic routes allows researchers to produce sufficient quantities for detailed structural-activity relationship studies without significant logistical challenges. This has accelerated the discovery process for new drug candidates derived from this scaffold.
In conclusion, 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one (CAS No. 55656-25-2) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for developing new therapeutic agents targeting various diseases. As synthetic methodologies continue to evolve and our understanding of its pharmacological properties deepens, this compound is poised to play an increasingly significant role in future drug development efforts.
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